Ethyl trans-2-pentenoate Ethyl trans-2-pentenoate
Brand Name: Vulcanchem
CAS No.: 27805-84-1
VCID: VC13490053
InChI: InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+
SMILES: CCC=CC(=O)OCC
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

Ethyl trans-2-pentenoate

CAS No.: 27805-84-1

Cat. No.: VC13490053

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl trans-2-pentenoate - 27805-84-1

Specification

CAS No. 27805-84-1
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name ethyl (E)-pent-2-enoate
Standard InChI InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Standard InChI Key AGMKVZDPATUSMS-AATRIKPKSA-N
Isomeric SMILES CC/C=C/C(=O)OCC
SMILES CCC=CC(=O)OCC
Canonical SMILES CCC=CC(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Ethyl trans-2-pentenoate (CAS No. 24410-84-2), systematically named ethyl (E)-pent-2-enoate, has a molecular weight of 128.17 g/mol. Its structure comprises an ethyl ester group linked to a trans-configured α,β-unsaturated carboxylic acid (trans-2-pentenoic acid). The spatial arrangement of the double bond confers distinct physicochemical properties, including a lower melting point compared to its cis-isomer due to reduced molecular symmetry .

The compound’s infrared (IR) spectrum typically shows absorption bands at approximately 1715 cm1^{-1} (C=O stretch) and 1650 cm1^{-1} (C=C stretch), while nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the vinyl protons (δ 5.8–6.3 ppm) and ethyl group (δ 1.2–4.1 ppm) .

Synthesis Methodologies

Catalytic Synthesis via Acid Precursors

A pivotal advancement in synthesizing α,β-unsaturated esters involves the Reppe carbonylation reaction, as demonstrated in recent patents for related compounds. For instance, the synthesis of trans-2-methyl-2-pentenoic acid employs piperylene, carbon monoxide, and water under rhodium catalysis . Adapting this method, trans-2-pentenoic acid could be synthesized using similar conditions:

  • Reppe Carbonylation:
    Piperylene (C5H8\text{C}_5\text{H}_8), carbon monoxide, and water react in the presence of a rhodium catalyst (e.g., RhCl33H2O\text{RhCl}_3 \cdot 3\text{H}_2\text{O}) and organic phosphine ligands (e.g., spiro-phosphine ligands) at 60–80°C and 5–10 MPa pressure . This yields cis-trans isomeric intermediates of 2-pentenoic acid.

  • Isomerization:
    The cis isomer is converted to the trans configuration using a zinc chloride/acetic acid catalyst at 60–70°C, achieving >90% isomerization efficiency .

  • Esterification:
    The resulting trans-2-pentenoic acid is esterified with ethanol via acid-catalyzed Fischer esterification (H2SO4\text{H}_2\text{SO}_4, reflux), producing ethyl trans-2-pentenoate with yields exceeding 85% .

Key Advantages:

  • Avoids toxic reagents (e.g., cyanides) used in traditional routes.

  • High atom economy and scalability for industrial production .

Chemical Reactivity and Reaction Pathways

Hydrolysis and Functional Group Interconversion

Ethyl trans-2-pentenoate undergoes hydrolysis in acidic or basic media to yield trans-2-pentenoic acid and ethanol. Under alkaline conditions (NaOH\text{NaOH}, aqueous ethanol), saponification proceeds via nucleophilic acyl substitution:

CH3CH2OCOCH2CH=CHCH3+OHCH2CH=CHCH3COO+CH3CH2OH\text{CH}_3\text{CH}_2\text{OCOCH}_2\text{CH=CHCH}_3 + \text{OH}^- \rightarrow \text{CH}_2\text{CH=CHCH}_3\text{COO}^- + \text{CH}_3\text{CH}_2\text{OH}

The reaction rate is influenced by the electron-withdrawing effect of the double bond, which activates the carbonyl toward nucleophilic attack .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic conditions cleaves the double bond, yielding succinic acid and acetic acid.

  • Reduction: Catalytic hydrogenation (H2\text{H}_2, Pd/C) saturates the double bond, producing ethyl pentanoate. Selective reduction of the ester group with LiAlH4\text{LiAlH}_4 generates trans-2-penten-1-ol .

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s fruity odor (reminiscent of apple or pineapple) makes it valuable in food flavorings and perfumes. Its low odor threshold (0.1–1 ppm) allows for cost-effective use in formulations .

Synthetic Intermediate

Ethyl trans-2-pentenoate serves as a precursor in:

  • Pharmaceuticals: Michael addition reactions to form β-substituted esters.

  • Polymer Chemistry: Copolymerization with vinyl monomers to enhance material flexibility .

Comparative Analysis with Structural Analogs

CompoundDouble Bond PositionConfigurationKey Property Differences
Ethyl cis-2-pentenoateC2–C3CisHigher viscosity, lower thermal stability
Ethyl trans-3-pentenoateC3–C4TransAltered reactivity in Diels-Alder reactions
Methyl trans-2-pentenoateC2–C3TransVolatility increases with shorter alkyl chain

Challenges and Future Directions

While catalytic methods have improved synthesis efficiency, challenges remain in:

  • Stereocontrol: Minimizing cis-byproduct formation during isomerization.

  • Sustainability: Developing biocatalytic routes using esterases or lipases.

Recent patents highlight the potential of bimetallic catalysts (e.g., Rh-Pd systems) to enhance selectivity . Additionally, computational modeling of transition states could optimize reaction conditions for higher trans-isomer yields.

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